molecular formula C26H41BrNO4+ B1222119 Pinaverium CAS No. 59995-65-2

Pinaverium

Cat. No.: B1222119
CAS No.: 59995-65-2
M. Wt: 511.5 g/mol
InChI Key: DDHUTBKXLWCZCO-UHFFFAOYSA-N
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Description

Pinaverium is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and functional disorders of the biliary tract. It is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . This compound bromide is the common ingredient in formulations, mostly available as oral tablets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pinaverium bromide involves several steps:

Industrial Production Methods

The industrial production of this compound bromide follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

Scientific Research Applications

Pinaverium has several scientific research applications:

Comparison with Similar Compounds

Pinaverium is unique among calcium antagonists due to its high selectivity for the gastrointestinal tract. Similar compounds include:

    Dicyclomine: Another antispasmodic agent used for irritable bowel syndrome, but with a different mechanism of action.

    Mebeverine: A musculotropic antispasmodic agent used for irritable bowel syndrome, but it does not act on calcium channels.

This compound’s uniqueness lies in its specific action on calcium channels in the gastrointestinal tract, providing targeted relief for irritable bowel syndrome .

Properties

Key on ui mechanism of action

Pinaverium interacts with the 1,4-dihydropyridine binding sites on voltage dependent L-type calcium channels located on GI smooth muscle cells in a competitve manner. The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state. Pinaverium inhibits smooth muscle contractions of the GI tract by inhibiting inward calcium current and calcium influx. It is suggested that pinaverium may be able to bind to both closed or inactivates states of the calcium channel with similar affinity.

CAS No.

59995-65-2

Molecular Formula

C26H41BrNO4+

Molecular Weight

511.5 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium

InChI

InChI=1S/C26H41BrNO4/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27/h15,17,19,21-22H,5-14,16,18H2,1-4H3/q+1

InChI Key

DDHUTBKXLWCZCO-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C

melting_point

152-158

Key on ui other cas no.

59995-65-2

Related CAS

53251-94-8 (bromide)

solubility

Slightly soluble

Synonyms

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide
Dicetel
Eldicet
pinaverium
pinaverium bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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